molecular formula C9H9IO3 B1390765 4-Ethoxy-3-iodobenzoic acid CAS No. 82998-76-3

4-Ethoxy-3-iodobenzoic acid

Cat. No. B1390765
CAS RN: 82998-76-3
M. Wt: 292.07 g/mol
InChI Key: BRYFLXAZXGXWLS-UHFFFAOYSA-N
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Description

4-Ethoxy-3-iodobenzoic acid is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 4-iodo-3-ethoxybenzoate.


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-iodobenzoic acid can be represented by the InChI code: 1S/C9H9IO3/c1-2-13-8-4-3-6 (9 (11)12)5-7 (8)10/h3-5H,2H2,1H3, (H,11,12) . The molecular weight of the compound is 292.07 g/mol .

Scientific Research Applications

Synthesis of Isocoumarins

One of the significant applications of compounds similar to 4-ethoxy-3-iodobenzoic acid, such as o-iodobenzoic acid, is in the synthesis of isocoumarins. The coupling reaction of o-iodobenzoic acid with terminal alkynes, using a catalyst system, results in the formation of 3-substituted isocoumarins with good yields and regioselectivity. This process highlights the utility of iodobenzoic acids in organic synthesis, particularly in constructing complex heterocyclic structures (V. Subramanian, Venkateswara Rao Batchu, Deepak K. Barange, M. Pal, 2005).

Synthesis of 3-Iodobenzo[b]furans

Another application involves the synthesis of 3-iodobenzo[b]furans through iodocyclization. A wide variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes. This method is noteworthy for its broad applicability and the good to excellent yields of aryl-, vinylic-, and alkyl-substituted alkynes. The reaction's mechanism also provides valuable insights into iodocyclization processes (Takashi Okitsu, Daisuke Nakazawa, Rie Taniguchi, A. Wada, 2008).

Thermodynamic Studies

Iodobenzoic acids, including isomers of 4-ethoxy-3-iodobenzoic acid, have been subject to thermodynamic studies. Research into the sublimation calorimetry, drop calorimetry, and thermal analysis of iodobenzoic acids helps understand their physical properties and stability, which is crucial for their application in various chemical reactions and processes (Z. Tan, R. Sabbah, 1994).

Safety and Hazards

The safety data sheet for 4-Ethoxy-3-iodobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

4-ethoxy-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYFLXAZXGXWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660982
Record name 4-Ethoxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-iodobenzoic acid

CAS RN

82998-76-3
Record name 4-Ethoxy-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82998-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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